molecular formula C15H18N2O2S B2519565 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 426234-89-1

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2519565
CAS No.: 426234-89-1
M. Wt: 290.38
InChI Key: HTUPABJEKHHGOC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a tert-butyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-tert-butyl-1,3-thiazol-2-amine under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-hydroxybenzamide.

    Reduction: Formation of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide can be compared with other thiazole derivatives such as:

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the methoxy group in this compound imparts unique properties, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-5-7-11(19-4)8-6-10/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUPABJEKHHGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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